molecular formula C25H29N3O5S B6566586 6-({4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946361-02-0

6-({4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No. B6566586
CAS RN: 946361-02-0
M. Wt: 483.6 g/mol
InChI Key: XYVKFSFTVAWCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a benzoyl group, and a tricyclic system. Piperazine rings are common in pharmaceutical compounds and can have various biological activities . The benzoyl group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and functional groups. The piperazine ring and the tricyclic system would likely contribute to the rigidity of the molecule, while the benzoyl group could participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo various types of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, while the benzoyl group could participate in reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar and nonpolar regions, and the types of intermolecular forces it can participate in .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Piperazine derivatives are known to have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

6-[4-(4-propan-2-yloxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-17(2)33-21-6-3-18(4-7-21)25(30)26-11-13-27(14-12-26)34(31,32)22-15-19-5-8-23(29)28-10-9-20(16-22)24(19)28/h3-4,6-7,15-17H,5,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVKFSFTVAWCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({4-[4-(Propan-2-yloxy)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

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